![molecular formula C29H28N6O2 B2616430 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-69-3](/img/no-structure.png)
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H28N6O2 and its molecular weight is 492.583. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A series of thiazolidinone derivatives, including compounds with structural motifs similar to the queried molecule, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies suggest the potential of such compounds in developing new antimicrobial agents (Divyesh Patel et al., 2012).
Antihypertensive Activity
Compounds structurally related to the queried molecule have been synthesized and tested for antihypertensive activity. This research indicates the potential use of such compounds in the treatment of hypertension, showcasing their pharmaceutical relevance (V. Alagarsamy & U. S. Pathak, 2007).
Anti-Inflammatory Evaluation
New derivatives, including those similar to the queried compound, have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds exhibited significant activity, indicating their potential in developing new anti-inflammatory drugs (Mosaad S.M. Abd alla et al., 2010).
Quality Control and Drug Development
Research has been conducted on developing quality control methods for substances related to the queried compound, particularly focusing on antimalarial agents. This work is crucial for ensuring the purity and efficacy of pharmaceuticals (S. Danylchenko et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperazine derivative with a quinazolinone derivative in the presence of a triazole reagent.", "Starting Materials": [ "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "p-toluidine", "2-chloro-3-nitrobenzoic acid", "sodium azide", "sodium hydroxide", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "The piperazine derivative is first converted to the corresponding acid chloride using thionyl chloride and triethylamine in N,N-dimethylformamide.", "The acid chloride is then reacted with p-toluidine in the presence of sodium bicarbonate and ethyl acetate to form the corresponding amide.", "The quinazolinone derivative is synthesized by reacting 2-chloro-3-nitrobenzoic acid with sodium azide in the presence of sodium hydroxide and methanol to form the corresponding azide.", "The azide is then reduced to the corresponding amine using palladium on carbon and hydrogen gas.", "The amine is then reacted with acetic anhydride in the presence of triethylamine and N,N-dimethylformamide to form the corresponding acetamide.", "The final compound is synthesized by reacting the piperazine amide with the quinazolinone acetamide in the presence of triethylamine and N,N-dimethylformamide, followed by the addition of a triazole reagent to form the triazoloquinazolinone product." ] } | |
Número CAS |
1031664-69-3 |
Nombre del producto |
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
Fórmula molecular |
C29H28N6O2 |
Peso molecular |
492.583 |
Nombre IUPAC |
8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C29H28N6O2/c1-18-5-8-21(9-6-18)26-27-30-28(36)23-11-10-22(17-25(23)35(27)32-31-26)29(37)34-14-12-33(13-15-34)24-16-19(2)4-7-20(24)3/h4-11,16-17,32H,12-15H2,1-3H3 |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=C(C=CC(=C6)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



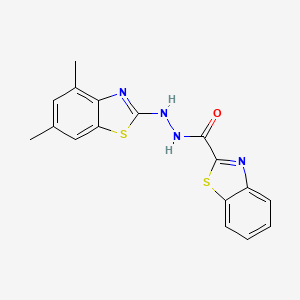
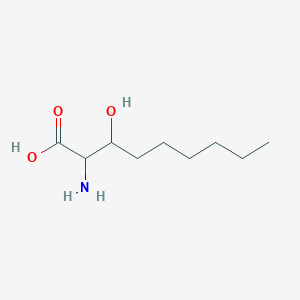

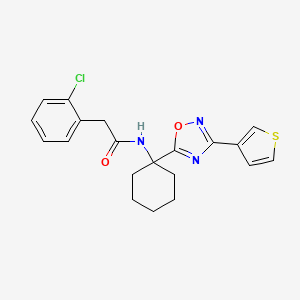
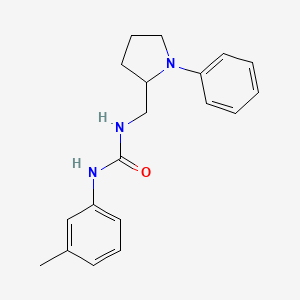
![ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2616355.png)
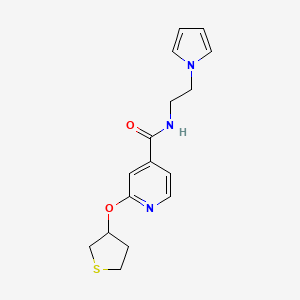

![8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2616359.png)

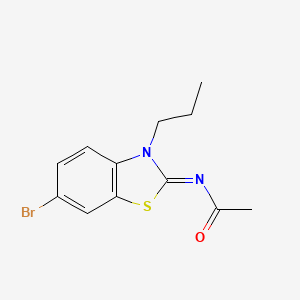
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2616365.png)

![tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate](/img/structure/B2616369.png)